Cas no 1183436-64-7 (2-Chloro-N-{2-(methoxymethyl)phenylmethyl}acetamide)

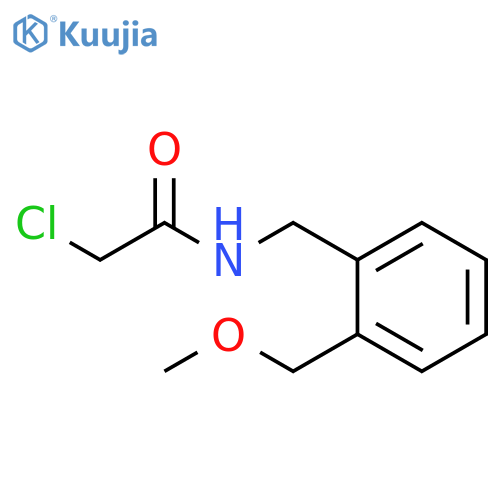

1183436-64-7 structure

商品名:2-Chloro-N-{2-(methoxymethyl)phenylmethyl}acetamide

CAS番号:1183436-64-7

MF:C11H14ClNO2

メガワット:227.687362194061

CID:4575832

2-Chloro-N-{2-(methoxymethyl)phenylmethyl}acetamide 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide

- Acetamide, 2-chloro-N-[[2-(methoxymethyl)phenyl]methyl]-

- 2-Chloro-N-{2-(methoxymethyl)phenylmethyl}acetamide

-

- インチ: 1S/C11H14ClNO2/c1-15-8-10-5-3-2-4-9(10)7-13-11(14)6-12/h2-5H,6-8H2,1H3,(H,13,14)

- InChIKey: SNYNSSORCDDMTN-UHFFFAOYSA-N

- ほほえんだ: C(NCC1=CC=CC=C1COC)(=O)CCl

2-Chloro-N-{2-(methoxymethyl)phenylmethyl}acetamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Chloro-N-{2-(methoxymethyl)phenylmethyl}acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-46702-0.1g |

2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide |

1183436-64-7 | 95% | 0.1g |

$96.0 | 2023-05-05 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01048758-1g |

2-Chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide |

1183436-64-7 | 95% | 1g |

¥2630.0 | 2024-04-18 | |

| TRC | C370753-25mg |

2-Chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide |

1183436-64-7 | 25mg |

$ 50.00 | 2022-04-01 | ||

| Enamine | EN300-46702-2.5g |

2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide |

1183436-64-7 | 95% | 2.5g |

$697.0 | 2023-05-05 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01048758-5g |

2-Chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide |

1183436-64-7 | 95% | 5g |

¥5340.0 | 2024-04-18 | |

| Aaron | AR019WBC-1g |

2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide |

1183436-64-7 | 95% | 1g |

$514.00 | 2025-02-08 | |

| Aaron | AR019WBC-2.5g |

2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide |

1183436-64-7 | 95% | 2.5g |

$984.00 | 2025-02-08 | |

| A2B Chem LLC | AV40300-100mg |

2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide |

1183436-64-7 | 95% | 100mg |

$137.00 | 2024-04-20 | |

| A2B Chem LLC | AV40300-2.5g |

2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide |

1183436-64-7 | 95% | 2.5g |

$769.00 | 2024-04-20 | |

| Aaron | AR019WBC-100mg |

2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide |

1183436-64-7 | 95% | 100mg |

$157.00 | 2025-02-08 |

2-Chloro-N-{2-(methoxymethyl)phenylmethyl}acetamide 関連文献

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

1183436-64-7 (2-Chloro-N-{2-(methoxymethyl)phenylmethyl}acetamide) 関連製品

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 249916-07-2(Borreriagenin)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬